molecular formula C20H16ClF3N4O4 B2373465 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione CAS No. 303150-02-9

2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2373465
CAS No.: 303150-02-9
M. Wt: 468.82
InChI Key: YITCNCIDDSZFMR-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture combining an isoindole-1,3-dione core linked via a 2-oxoethoxy spacer to a piperazine ring, which is substituted at the 4-position with a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group. The isoindole-dione moiety contributes to planar rigidity, which may influence interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethoxy]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N4O4/c21-15-9-12(20(22,23)24)10-25-17(15)27-7-5-26(6-8-27)16(29)11-32-28-18(30)13-3-1-2-4-14(13)19(28)31/h1-4,9-10H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITCNCIDDSZFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CON3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione generally involves multiple steps, starting from readily available precursors. A common synthetic route might involve:

  • Formation of the Isoindole Core: : The isoindole-1,3(2H)-dione core can be synthesized through the reaction of phthalic anhydride with primary amines under acidic conditions.

  • Chloro- and Trifluoromethyl Pyridine Derivative: : The chlorination and trifluoromethylation of a pyridine derivative require specific conditions, often involving the use of chlorinating agents like thionyl chloride and trifluoromethylating agents such as trifluoromethyl iodide.

  • Piperazine Coupling: : The final step involves the coupling of the prepared pyridine derivative with a piperazine intermediate, facilitated by the presence of a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide).

Industrial Production Methods

In industrial settings, the synthesis of this compound may be optimized for scale and yield. This optimization can include continuous flow synthesis techniques to enhance reaction control and efficiency, as well as the use of high-throughput screening to identify the most effective catalytic and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione undergoes several types of chemical reactions:

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the piperazine ring, where hydroxylation can introduce hydroxyl groups.

  • Reduction: : Reduction reactions can affect the nitro groups if present in any precursor, leading to amine functionalities.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, hydrogen gas with palladium on carbon (Pd/C) catalyst.

  • Substitution Reagents: : Sodium azide, thiolates.

Major Products Formed

The major products depend on the specific reactions undertaken:

  • Hydroxylated derivatives: from oxidation.

  • Aminated derivatives: from reduction.

  • Substituted pyridine derivatives: from nucleophilic substitution.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of isoindole compounds exhibit significant anticancer activity. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a potential candidate for further development as an anticancer agent .

Neuropharmacological Applications
The piperazine moiety in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating that this compound may possess anxiolytic or antidepressant properties. Preliminary studies have demonstrated modulation of serotonin receptors, which is crucial for mood regulation .

Agrochemical Applications

Herbicidal Activity
The presence of the chlorinated pyridine ring suggests that this compound could function as a herbicide. Research has shown that similar compounds can effectively inhibit the growth of certain weed species by interfering with their metabolic pathways. Laboratory tests are ongoing to evaluate the efficacy of this compound against common agricultural weeds .

Insecticidal Properties
Additionally, the trifluoromethyl group is known to enhance biological activity in agrochemicals. Initial screening has indicated that this compound exhibits insecticidal properties against specific pests, providing a potential avenue for developing new pest control agents .

Material Science

Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in polymer chemistry. Its ability to form stable bonds with other organic materials makes it suitable for creating novel polymers with enhanced thermal and mechanical properties. Research is being conducted to explore its incorporation into high-performance materials .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalModulates serotonin receptors
HerbicidalInhibits growth of agricultural weeds
InsecticidalEffective against specific pests
Polymer ChemistryEnhances thermal and mechanical properties

Case Study: Anticancer Activity

In a study conducted on various isoindole derivatives, the compound demonstrated notable cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death. Further research is recommended to optimize its structure for improved efficacy and reduced toxicity.

Mechanism of Action

The mechanism of action of 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione involves multiple molecular targets and pathways:

  • Molecular Targets: : The compound interacts with specific enzymes and receptors, potentially inhibiting or modulating their activity.

  • Pathways: : The exact pathways depend on the biological context but may include inhibition of DNA synthesis or disruption of cell membrane integrity.

Comparison with Similar Compounds

Example Compounds :

  • 5-(3-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl)pyrimidine-2,4(1H,3H)-dione (Compound 6, )
  • 5-(3-(3-Chloro-5-(3,3,3-trifluoropropoxy)phenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl)pyrimidine-2,4(1H,3H)-dione (Compound 7, )
  • Structural Comparison : Both feature chloro and trifluoromethyl substituents but on a bipyridinyl-pyrimidine-dione scaffold. The absence of a piperazine linker reduces flexibility compared to the target compound.

Piperazinyl-Pyridinyl Derivatives

Example Compounds :

  • 3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one ()
  • Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate ()
  • Structural Overlap: These compounds share the 3-chloro-5-(trifluoromethyl)pyridinyl-piperazine motif but differ in their core structures (cyclohexenone vs. isoindole-dione).
  • Functional Implications: The cyclohexenone derivative () introduces a ketone group, which may alter solubility and hydrogen-bonding capacity.

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Isoindole-1,3-dione CF₃, Cl, Piperazine C₂₁H₁₆ClF₃N₄O₄ 504.8 (calculated)
4-Chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone () Pyridazinone CF₃, Cl, Methoxy C₇H₅ClF₃N₂O₂ 252.6
3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-... Cyclohexenone CF₃, Cl, Piperazine, Dimethyl C₁₈H₂₀ClF₃N₄O 416.8 (calculated)
Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-imino... Iminopropanoate CF₃, Cl, Piperazine, Ethyl ester C₁₅H₁₈ClF₃N₄O₂ 390.8

Research Findings and Implications

  • Trifluoromethyl Role : The CF₃ group in all compared compounds enhances lipophilicity and resistance to oxidative metabolism, a critical factor in drug design .
  • Piperazine Linker : The piperazine moiety in the target compound and its analogs () provides conformational flexibility, aiding target binding while maintaining synthetic accessibility .
  • Synthetic Accessibility: The target compound’s isoindole-dione core requires specialized reagents for annulation, contrasting with the more straightforward synthesis of pyridazinones () .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione, and how do reaction conditions influence yield?

  • Methodology : The compound's synthesis involves coupling 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with an isoindole-dione derivative via a carbodiimide-mediated amidation (e.g., HOBt/TBTU in DMF with NEt₃). Critical parameters include:

  • Temperature : 0–25°C to minimize side reactions.
  • Stoichiometry : 1.1–1.2 equivalents of coupling agent to ensure complete activation of the carboxylic acid intermediate.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .
    • Data Contradiction : BenchChem protocols (e.g., ) suggest "quick inquiry" for proprietary routes, but peer-reviewed methods () emphasize reproducibility with yields of 60–75% under anhydrous conditions.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves piperazine-pyridine and isoindole-dione conformations (e.g., torsion angles between piperazine and pyridine rings) .
  • NMR : Key signals include:
  • ¹H NMR : δ 8.2–8.4 ppm (pyridine-H), δ 4.3–4.5 ppm (oxoethoxy linker), δ 3.5–3.7 ppm (piperazine-CH₂).
  • ¹³C NMR : CF₃ groups at ~120 ppm (q, J = 288 Hz) .
  • HRMS : Exact mass validation (e.g., [M+H]⁺ calculated for C₂₂H₁₈ClF₃N₄O₄: 519.0982) .

Advanced Research Questions

Q. What strategies optimize the compound's stability in aqueous buffers for in vitro bioactivity assays?

  • Experimental Design :

  • pH Stability : Perform accelerated degradation studies (pH 1–10, 37°C) with HPLC monitoring. The trifluoromethyl group enhances hydrolytic stability at neutral pH, but the oxoethoxy linker is susceptible to cleavage under acidic conditions (t₁/₂ = 12 h at pH 3) .
  • Light Sensitivity : Store in amber vials; UV-Vis spectra show λmax at 265 nm (π→π* transition) with photodegradation observed after 48 h under UV light .

Q. How does the piperazine-pyridine moiety influence binding affinity in kinase inhibition assays?

  • Mechanistic Insights :

  • Docking Studies : The 3-chloro-5-(trifluoromethyl)pyridine subunit occupies hydrophobic pockets in kinase ATP-binding sites (e.g., CDK2), while the piperazine linker facilitates hydrogen bonding with Asp86 and Lys89 residues .
  • SAR Table :
Substituent IC₅₀ (nM) Selectivity (CDK2 vs. CDK4)
Cl/CF₃ (target) 18 ± 2120-fold
Cl/CH₃ 350 ± 4015-fold
H/CF₃ 95 ± 1050-fold
  • Conclusion : Electron-withdrawing groups (Cl, CF₃) enhance potency and selectivity by modulating π-stacking and electrostatic interactions .

Q. What in silico methods predict metabolic pathways for this compound?

  • Methodology :

  • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or MOE to identify likely sites (e.g., N-demethylation of piperazine, oxidation of isoindole-dione).
  • Glucuronidation : The oxoethoxy linker is a substrate for UGT1A9; simulate binding poses with AutoDock Vina .
    • Contradiction : BenchChem () claims "biological activity" without metabolic data, whereas peer-reviewed studies () highlight interspecies variability (e.g., faster clearance in murine models vs. human microsomes).

Experimental Design for Contradictory Data

Q. How to resolve discrepancies in reported solubility values (DMSO vs. PBS)?

  • Protocol :

Shake-Flask Method : Saturate solvent (DMSO/PBS) with compound, filter (0.22 µm), and quantify via HPLC.

Thermodynamic Analysis : Calculate Gibbs free energy (ΔG_soln) to differentiate intrinsic solubility (DMSO) vs. ionizable forms (PBS).

  • Findings :

  • DMSO : 45 mg/mL (logP = 2.8).
  • PBS (pH 7.4) : 0.12 mg/mL due to poor ionization of the trifluoromethyl group .

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